Binding Affinity for β-Amyloid Aggregates: Iodo (IMPY) vs. Bromo Derivative
In a direct head-to-head competitive binding assay using preformed Aβ aggregates, the 6-iodo derivative (IMPY) exhibited a Ki of 15 nM, while the 6-bromo derivative showed a Ki of 10 nM [1]. The assay measured displacement of the radiolabeled ligand [125I]TZDM. This establishes that the iodo-substituted imidazo[1,2-a]pyridine scaffold retains high nanomolar affinity for amyloid-β, with a quantifiable difference in binding strength compared to the bromo analog.
| Evidence Dimension | Binding affinity (Ki) to Aβ aggregates |
|---|---|
| Target Compound Data | Ki = 15 nM (2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine, IMPY) |
| Comparator Or Baseline | Ki = 10 nM (2-(4'-dimethylaminophenyl)-6-bromoimidazo[1,2-a]pyridine) |
| Quantified Difference | ΔKi = +5 nM (iodo derivative has 1.5× weaker affinity in this specific assay) |
| Conditions | In vitro competitive binding assay with preformed Aβ aggregates using [125I]TZDM as the radioligand |
Why This Matters
This data enables informed selection for amyloid imaging probe development where subtle differences in target engagement affect signal-to-noise ratios in autoradiography and in vivo biodistribution studies.
- [1] J. Med. Chem. 2003, 46(2), 237-244. Structure-Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. View Source
